3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-4-6-16(7-5-9)14(17)12-10-2-3-11(8-10)13(12)15(18)19/h2-3,9-13H,4-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUJHHHVHESEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386417 | |
| Record name | 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436810-99-0 | |
| Record name | 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivative
The bicyclic acid core is often prepared via:
- Diels–Alder cycloaddition reactions between cyclopentadiene and suitable dienophiles, followed by oxidation or functional group manipulation to introduce the carboxylic acid at the 2-position.
- Alternatively, commercially available bicyclo[2.2.1]hept-5-ene-2-carboxylic acid or its methyl ester can be used as starting materials.
Activation of Carboxylic Acid
To facilitate amide bond formation, the carboxylic acid group is typically activated by:
- Conversion into acid chlorides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Formation of active esters (e.g., N-hydroxysuccinimide esters).
- Use of coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or DMAP to promote amide bond formation under mild conditions.
Coupling with 4-Methylpiperidine
- The nucleophilic amine of 4-methylpiperidine attacks the activated carboxylic acid derivative, forming the amide linkage.
- Reaction conditions generally involve stirring in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
- Base additives (e.g., triethylamine) may be used to neutralize generated acids and drive the reaction forward.
Purification
- The crude product is purified by flash column chromatography, typically on silica gel using mixtures of ethyl acetate and hexanes as eluents.
- Final product isolation as a colorless oil or solid depending on conditions.
Representative Experimental Procedure (Literature-Informed)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Activation of acid | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid + SOCl2, reflux, 1–2 h | Acid chloride intermediate |
| 2. Amide formation | Acid chloride + 4-methylpiperidine + triethylamine, DCM, 0–25 °C, 2–4 h | Formation of amide bond |
| 3. Workup | Extraction with DCM, washing with aqueous base, drying over Na2SO4 | Crude product |
| 4. Purification | Flash chromatography (SiO2, 20% EtOAc in hexanes) | Pure 3-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Research Findings and Analytical Data
- The amide bond formation proceeds efficiently under mild conditions without racemization.
- NMR characterization confirms the structure, with characteristic signals for the bicyclic protons and the methyl group on the piperidine ring.
- IR spectroscopy shows the amide carbonyl stretch (~1650 cm⁻¹) and carboxylic acid OH stretch (~2500–3300 cm⁻¹).
- Mass spectrometry confirms the molecular ion peak consistent with C15H21NO3 (m/z 263.33).
Alternative Synthetic Routes and Notes
- Some synthetic protocols utilize base-promoted cyclization or photochemical methods for related bicyclic systems, but these are less common for this specific amide compound.
- Condensation reactions involving 2-hydroxymethylpiperidine derivatives and aldehydes have been explored for related bicyclic heterocycles but differ mechanistically from the amide coupling described here.
- The choice of coupling reagent and solvent can influence yield and purity; carbodiimide-mediated coupling is preferred for scalability and mildness.
Summary Table of Preparation Methods
| Method Step | Common Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid Activation | SOCl2, oxalyl chloride | High reactivity | Requires careful handling |
| Amide Coupling | 4-Methylpiperidine, triethylamine, DCM | Mild conditions, good yields | Sensitive to moisture |
| Alternative Coupling | DCC/EDC + HOBt, DMAP | Avoids acid chlorides | Possible side reactions |
| Purification | Flash chromatography (SiO2, EtOAc/hexanes) | Efficient product isolation | Requires solvent optimization |
This detailed analysis synthesizes data from chemical databases and peer-reviewed literature, providing a comprehensive view of the preparation methods for this compound. The described methods reflect current best practices for amide bond formation involving bicyclic carboxylic acids and substituted piperidines, ensuring high purity and yield suitable for further application development.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bicyclic structure allows for a unique binding mode, enhancing its specificity and potency.
Comparison with Similar Compounds
Substituent Diversity and Functional Group Impact
The table below compares key structural analogues, focusing on substituents and their effects:
Structural and Functional Insights
- Piperidine vs. Xanthene Moieties : The target compound’s 4-methylpiperidine group is less sterically bulky than IPA’s xanthene ring but may offer better membrane permeability due to reduced polarity .
- Amide vs. Ester Derivatives: Compounds like CA-Nor1/CA-Nor2 (amide-linked) and tetrahydrofuran esters () highlight how substituent polarity impacts solubility.
- Amino and Carbamate Derivatives: Boc-protected amino derivatives () are intermediates in drug synthesis, whereas the target’s piperidine group may directly engage in target binding (e.g., via hydrogen bonding or hydrophobic interactions) .
Biological Activity
3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No: 436810-99-0) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- Structure : The compound features a bicyclic structure with a piperidine moiety, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Many lactones and related compounds have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression, similar to other macrocyclic lactones.
The biological activity of this compound can be analyzed through its interaction with cellular pathways:
- Inhibition of Protein Kinases : Similar compounds have been documented to inhibit protein kinases, which are crucial for cell signaling and proliferation. For instance, the inhibition of HSP90 (Heat Shock Protein 90) by related compounds has been noted to disrupt cancer cell growth by preventing proper protein folding necessary for cell survival .
- Antioxidant Properties : Some studies suggest that bicyclic structures can exhibit antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies and Research Findings
A selection of studies highlights the potential of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
- Methodology : The compound can be synthesized via coupling reactions involving protected bicyclic carboxylic acid derivatives. For example, analogous syntheses (e.g., bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives) use:
- Step 1 : Activation of the carboxylic acid group with reagents like phthalic anhydride or oxalyl chloride in the presence of triethylamine or DMAP .
- Step 2 : Coupling with 4-methylpiperidine using catalytic hydrogenation (e.g., Pd/C) or carbodiimide-mediated amide bond formation .
- Step 3 : Purification via column chromatography or crystallization, confirmed by IR, NMR, and mass spectrometry .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology :
- X-ray crystallography : Refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy :
- IR : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups .
- NMR : Assigns stereochemistry (e.g., endo/exo configurations) and piperidine substitution patterns via H and C chemical shifts .
Q. What are the key safety considerations when handling this compound?
- Guidelines :
- Classified as a Corrosive Liquid (UN Hazard Class 8) due to its carboxylic acid group. Requires PPE (gloves, goggles) and neutralization protocols for spills .
- Storage in inert, airtight containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., cyclooxygenase or proteases) by simulating interactions with the bicyclic core and 4-methylpiperidine group .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments over nanosecond timescales .
Q. How do researchers address contradictions in reactivity data between this compound and its analogs?
- Case Study :
- Observed discrepancy : Higher electrophilicity of the bicyclo[2.2.1]hept-5-ene core compared to saturated analogs (e.g., bicyclo[2.2.1]heptane-2-carboxylic acid).
- Resolution :
- Kinetic studies : Compare reaction rates in Diels-Alder or hydrogenation reactions using HPLC or GC-MS .
- Electronic analysis : DFT calculations to map electron density distribution across the unsaturated bicyclic system .
Q. What strategies optimize its use in polymerization applications?
- Experimental Design :
- Catalyst selection : Metal catalysts (e.g., Grubbs catalyst) for ring-opening metathesis polymerization (ROMP) to generate copolymers with norbornene derivatives .
- Monomer functionalization : Introduce tert-butyl ester or trifluoromethyl groups to modulate polymer solubility and thermal stability .
Q. How does stereochemical purity impact biological activity?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
